![molecular formula C24H48O2 B14350807 3-(1-Ethoxyethoxy)-3,7,11,15-tetramethylhexadec-1-ene CAS No. 92116-51-3](/img/no-structure.png)
3-(1-Ethoxyethoxy)-3,7,11,15-tetramethylhexadec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Ethoxyethoxy)-3,7,11,15-tetramethylhexadec-1-ene is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of multiple ethoxyethoxy groups and a long hydrocarbon chain, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethoxyethoxy)-3,7,11,15-tetramethylhexadec-1-ene typically involves the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under controlled temperature conditions, usually between 5°C and 10°C, to ensure the desired product is obtained . The mixture is then quenched with potassium carbonate and purified through distillation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Ethoxyethoxy)-3,7,11,15-tetramethylhexadec-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-(1-Ethoxyethoxy)-3,7,11,15-tetramethylhexadec-1-ene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(1-Ethoxyethoxy)-3-hexene: Shares similar structural features but with a shorter hydrocarbon chain.
3-(1-Ethoxyethoxy)-2-methyl-1-butanol: Another compound with ethoxyethoxy groups but different overall structure.
Eigenschaften
92116-51-3 | |
Molekularformel |
C24H48O2 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
3-(1-ethoxyethoxy)-3,7,11,15-tetramethylhexadec-1-ene |
InChI |
InChI=1S/C24H48O2/c1-9-24(8,26-23(7)25-10-2)19-13-18-22(6)17-12-16-21(5)15-11-14-20(3)4/h9,20-23H,1,10-19H2,2-8H3 |
InChI-Schlüssel |
DMOFGLGSTQSCGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OC(C)(CCCC(C)CCCC(C)CCCC(C)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.